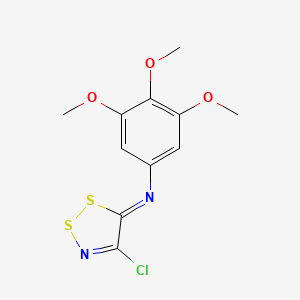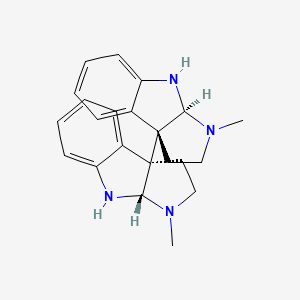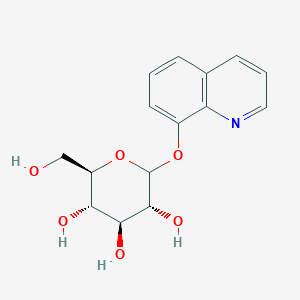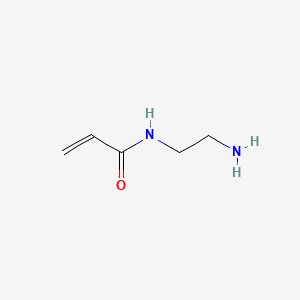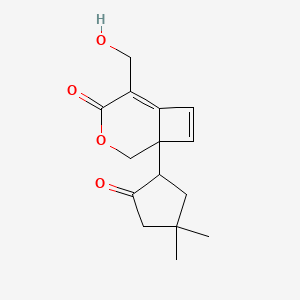
Fomannosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fomannosin is a natural product found in Heterobasidion annosum with data available.
Aplicaciones Científicas De Investigación
Isolation and Structural Analysis
- Fomannosin, along with other dihydrobenzofurans, was isolated from Heterobasidion annosum, indicating its natural occurrence in fungi. The structures of these compounds were established through chemical and spectroscopic methods (Donnelly et al., 1988).
Role in Plant Pathology
- Fomannosin's production by Fomes annosus and its toxicity to Sitka spruce was demonstrated, suggesting its role in plant-fungus interactions and possible implications in forest pathology (Heslin et al., 1983).
Biosynthesis and Metabolic Studies
- The biosynthesis of fomannoxin in Heterobasidion occidentale was studied, providing insights into the metabolic pathways of sesquiterpenes like fomannosin, which can enhance understanding of fungal secondary metabolites (Hansson et al., 2012).
Chemical Synthesis
- Research on the chemical synthesis of both (+)- and (-)-fomannosin from D-glucose was conducted, showing the potential for laboratory production and further pharmacological studies of fomannosin (Paquette et al., 2008).
Fungal Secondary Metabolites
- Fomannosin's isolation and identification from Heterobasidion occidentale, alongside other sesquiterpenes, contributes to understanding the diversity and biological activity of fungal secondary metabolites (Hansson et al., 2012).
Crystal Structure Analysis
- X-ray crystal-structure analysis of a fomannosin derivative provided detailed structural insights, crucial for understanding its biological activity and potential applications in various fields (McPhail & Sim, 1968).
Propiedades
Número CAS |
18885-59-1 |
|---|---|
Nombre del producto |
Fomannosin |
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
1-(4,4-dimethyl-2-oxocyclopentyl)-5-(hydroxymethyl)-3-oxabicyclo[4.2.0]octa-5,7-dien-4-one |
InChI |
InChI=1S/C15H18O4/c1-14(2)5-11(12(17)6-14)15-4-3-10(15)9(7-16)13(18)19-8-15/h3-4,11,16H,5-8H2,1-2H3 |
Clave InChI |
CKOLHOCKIPCVQL-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=O)C1)C23COC(=O)C(=C2C=C3)CO)C |
SMILES canónico |
CC1(CC(C(=O)C1)C23COC(=O)C(=C2C=C3)CO)C |
Sinónimos |
fomannosin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



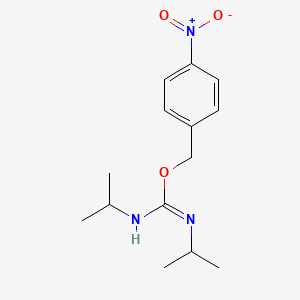
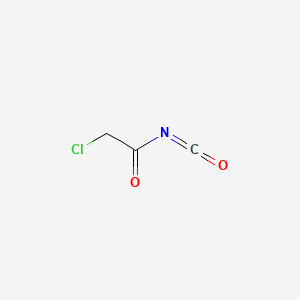

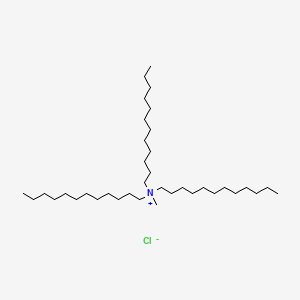
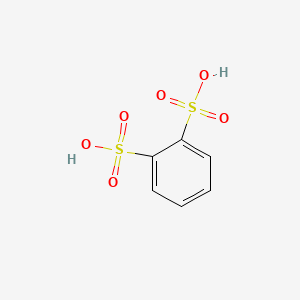

![(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal](/img/structure/B1196293.png)
![3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1196294.png)
